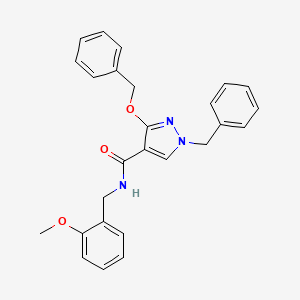

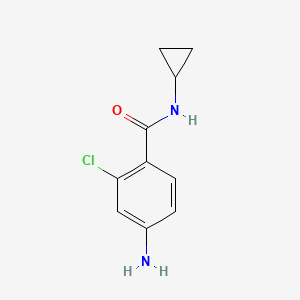

3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds to "3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one" involves multi-step reactions and the use of various reagents and techniques. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material involves the Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are synthesized by the Vilsmeier-Haack reaction . Similarly, the synthesis of pyrazolopyrazole derivatives involves the reaction of 4-(2-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one with various donor compounds in the presence of acids .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectral data. For example, the crystal structure of a second monoclinic polymorph of a related compound was determined, revealing dihedral angles between the benzene and phenyl rings with the pyrazolone ring and the presence of intramolecular hydrogen bonds . Another compound, (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, was crystallized in the triclinic system, and its structure was analyzed by X-ray crystallography, revealing diorientational disorder and hydrogen bonding within the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise conditions. For example, the reaction of 4-(2-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one with donor compounds to form pyrazolopyrazole derivatives is carried out in ethanol with the presence of acetic acid or sulfuric acid . The introduction of a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, involves the use of benzyl bromide and is cleaved under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various analyses. For instance, the quantitative determination of 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one was achieved using nonaqueous potentiometric titration, with validation confirming linearity, accuracy, and precision . The antimicrobial activity of the novel Schiff bases synthesized was also assessed, with some derivatives showing excellent activity .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that novel Schiff bases derived from similar compounds show significant antimicrobial activity. For instance, the synthesis of novel Schiff bases using derivatives like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their evaluation for in vitro antimicrobial activity revealed some derivatives exhibited excellent activity against various microbial strains (Divyaraj Puthran et al., 2019).

Anticancer Activity

Compounds within this chemical family have been evaluated for their potential anticancer properties. For instance, novel fluoro-substituted benzo[b]pyran compounds have been synthesized and tested against lung cancer cell lines, showing anticancer activity at low concentrations compared to reference drugs (A. G. Hammam et al., 2005).

Synthesis and Characterization of Derivatives

The synthesis and characterization of new chemical derivatives with potential therapeutic applications are a significant area of research. For example, the synthesis and bioactivity studies of new derivatives starting from substrates like 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one to investigate their cytotoxicity and potential as enzyme inhibitors highlight the ongoing efforts to discover novel therapeutic agents (H. Gul et al., 2016).

properties

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-23-16-5-3-2-4-15(16)21-11-10-20-17(18(21)22)24-12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECQVPBXXODRIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)

![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)

![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)

![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)

![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)

![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)